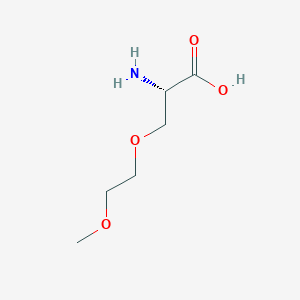
1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride
Overview
Description
1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C13H17ClN4. It is a derivative of quinoxaline, a heterocyclic aromatic organic compound, and piperidine, a six-membered ring containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of quinoxaline-2-carboxylic acid with piperidin-4-amine under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Quinoxaline derivatives with increased oxidation states.
Reduction: Reduced quinoxaline derivatives with lower oxidation states.
Substitution: Substituted quinoxaline derivatives with various alkyl or aryl groups.
Scientific Research Applications
. In chemistry, it serves as a building block for the synthesis of more complex organic compounds. In biology, it has been investigated for its potential as a pharmacological agent. In medicine, it has shown promise as an anti-cancer agent due to its ability to inhibit bromodomain and extra-terminal (BET) proteins. In industry, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. It has been shown to inhibit BET proteins, which play a crucial role in gene regulation and cancer progression. By binding to these proteins, the compound disrupts their function and inhibits cancer cell growth.
Comparison with Similar Compounds
1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride is similar to other quinoxaline derivatives, such as 1-(Quinoxalin-2-yl)piperidin-3-amine dihydrochloride and 1,3-dihydro-1- {1- [4- (4-phenylpyrrolo [1,2- a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2 H -benzimidazol-2-one. it is unique in its ability to inhibit BET proteins, making it a valuable compound in cancer research.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique properties and ability to inhibit BET proteins make it a valuable tool in the development of new therapeutic agents and materials.
Properties
IUPAC Name |
1-quinoxalin-2-ylpiperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4.ClH/c14-10-5-7-17(8-6-10)13-9-15-11-3-1-2-4-12(11)16-13;/h1-4,9-10H,5-8,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHQPYBIQVEGPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC3=CC=CC=C3N=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671407 | |
| Record name | 1-(Quinoxalin-2-yl)piperidin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185317-72-9 | |
| Record name | 1-(Quinoxalin-2-yl)piperidin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid](/img/structure/B1500761.png)


![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B1500765.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl chloride](/img/structure/B1500768.png)






